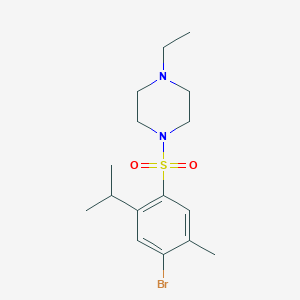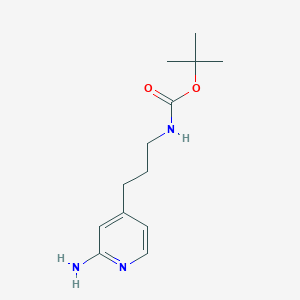
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-methylphenyl)cyclopropan-1-amine hcl is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BAM, and it is a cyclopropanamine derivative that has been found to have a variety of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BAM involves its interaction with the adrenergic system. BAM has been found to be a selective agonist of the alpha-2 adrenergic receptor, which is a type of receptor found in the nervous system. This interaction with the adrenergic system is what gives BAM its potential for use in scientific research.
Biochemical and Physiological Effects:
BAM has been found to have a variety of interesting biochemical and physiological effects. For example, BAM has been found to inhibit the release of norepinephrine, a neurotransmitter that is involved in the "fight or flight" response. BAM has also been found to have an effect on the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BAM in lab experiments is that it is a selective agonist of the alpha-2 adrenergic receptor. This means that it can be used to study the effects of alpha-2 adrenergic receptor activation without affecting other receptors in the nervous system. One limitation of using BAM in lab experiments is that it is a relatively new compound, and there is still much that is not known about its effects and potential uses.
Orientations Futures
There are many potential future directions for research on BAM. One area of research that is of particular interest is the potential use of BAM in the treatment of neurological and psychiatric disorders. BAM has been found to have an effect on the release of neurotransmitters that are involved in these disorders, and it may be possible to develop new treatments based on this knowledge. Another area of research that is of interest is the development of new compounds that are similar to BAM but have different effects on the nervous system. By studying these compounds, researchers may be able to gain a better understanding of the mechanisms of neurotransmitter release and the effects of neurotransmitters on the nervous system.
Méthodes De Synthèse
The synthesis of BAM involves the reaction of 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine with hydrochloric acid. This reaction produces 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hcl, which can then be purified and used in scientific research.
Applications De Recherche Scientifique
BAM has been studied for its potential use in a variety of scientific research applications. One area of research where BAM has shown promise is in the study of the nervous system. BAM has been found to have an effect on the release of neurotransmitters, which are chemicals that transmit signals between nerve cells. This makes BAM a potentially useful tool for studying the mechanisms of neurotransmitter release and the effects of neurotransmitters on the nervous system.
Propriétés
IUPAC Name |
1-(2-bromo-5-methylphenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-2-3-9(11)8(6-7)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKWHWGYMUYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
![1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B7451596.png)
![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)

![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
